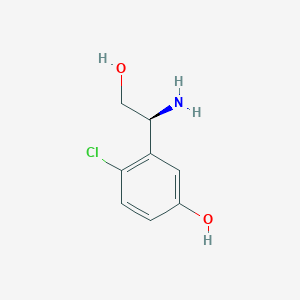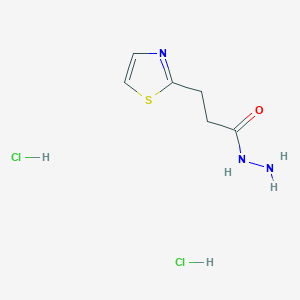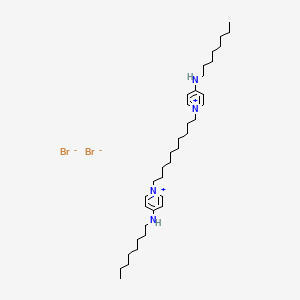
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is a synthetic cationic lipid compound. It is widely used in scientific research, particularly in the fields of gene therapy, drug delivery, and transfection. This compound is known for its ability to form stable complexes with DNA, facilitating the delivery of genetic material into cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide typically involves the reaction of 1,10-decanediyl dichloride with 4-(octylamino)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through various techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide has a wide range of applications in scientific research:
Gene Therapy: It is used as a transfection reagent to deliver genes into cells, enhancing gene expression.
Drug Delivery: The compound forms liposomal carriers that improve the bioavailability and efficacy of drugs.
Transfection: It is commonly used to introduce foreign DNA into cells for research purposes.
Biological Studies: The compound is used in various cell lines, including human embryonic kidney cells, Chinese hamster ovary cells, and HeLa cells, to study cellular processes.
作用機序
The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide involves its interaction with negatively charged DNA molecules. The compound forms stable complexes with DNA through electrostatic interactions, facilitating the uptake of DNA by cells. This enhances the transfection efficiency and leads to increased gene expression. Additionally, the compound induces membrane fusion, releasing DNA into the cytoplasm and potentially inducing apoptosis in cancer cells.
類似化合物との比較
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is unique in its structure and properties. Similar compounds include:
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride: This compound has similar applications but differs in its counterion.
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine: Another related compound with similar transfection properties.
These compounds share similar applications in gene therapy and drug delivery but may differ in their efficiency, toxicity, and specific applications.
特性
CAS番号 |
64690-20-6 |
|---|---|
分子式 |
C36H64Br2N4 |
分子量 |
712.7 g/mol |
IUPAC名 |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChIキー |
UVKYQBWVUOZNSN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



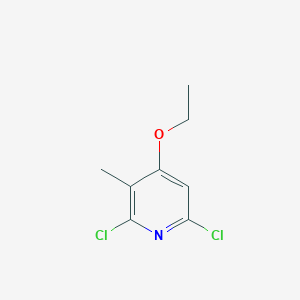



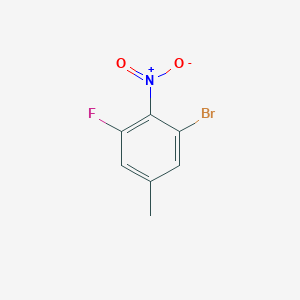
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)


